N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
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Overview
Description
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C15H20N2O5S2 . This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfonamide group, and an isothiazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the isothiazolidinone ring: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidinone ring.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexylamine reacts with the intermediate compound.
Sulfonation: The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl or methyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the isothiazolidinone ring.
N-cyclohexyl-4-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzenesulfonamide: This compound lacks the methyl group present in the original compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclohexyl and sulfonamide groups, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGMZOAKUOKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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